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Compound of Interest

Compound Name: OGT 2115

Cat. No.: B609723 Get Quote

Executive Summary: OGT 2115 is a potent, orally active, and cell-permeable small molecule

inhibitor of heparanase, the sole endo-β-D-glucuronidase in mammals responsible for cleaving

heparan sulfate chains.[1][2] By targeting heparanase, OGT 2115 disrupts key pathological

processes, including tumor growth, metastasis, and angiogenesis.[1][3] Preclinical studies have

demonstrated its efficacy in downregulating anti-apoptotic proteins, inhibiting cancer cell

viability, and suppressing tumor growth in vivo.[1][4] This document provides a comprehensive

technical overview of OGT 2115, including its pharmacological properties, mechanism of

action, and detailed experimental protocols for its evaluation, intended for researchers and

professionals in drug development.

Introduction to Heparanase
Heparanase (HPSE) is an endoglycosidase that specifically cleaves heparan sulfate (HS)

chains of heparan sulfate proteoglycans (HSPGs).[5] HSPGs are integral components of the

extracellular matrix (ECM) and cell surfaces, where they sequester a variety of bioactive

molecules, including growth factors (e.g., VEGF, bFGF), cytokines, and enzymes.[6][7] By

degrading HS, heparanase releases these factors, promoting signaling cascades that drive cell

proliferation, migration, and angiogenesis.[8] Elevated heparanase expression is strongly

correlated with increased tumor size, metastasis, and poor prognosis in numerous cancers,

making it a prime therapeutic target.[1][4]
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OGT 2115 is a benzoxazole acetic acid derivative that demonstrates high potency and

specificity for heparanase.[9][10]

Chemical and Physical Properties
Property Value Reference(s)

Chemical Name

2-[4-[[3-(4-Bromophenyl)-1-

oxo-2-propenyl]amino]-3-

fluorophenyl]-5-

benzoxazoleacetic acid

[10]

Molecular Formula C₂₄H₁₆BrFN₂O₄ [9]

Molecular Weight 495.3 g/mol [9]

CAS Number 853929-59-6 [9]

Appearance Solid Powder N/A

Purity ≥97% [9]

Solubility
Soluble to 10 mM in fresh

DMSO
[9]

Storage

Store solid powder at -20°C for

up to 3 years. In solvent, store

at -80°C for up to 1 year.

[3]

Pharmacological Profile
OGT 2115 exhibits potent inhibition of heparanase activity and demonstrates significant anti-

cancer effects across various preclinical models.
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Parameter Target / Cell Line Value (IC₅₀) Reference(s)

Enzyme Inhibition Human Heparanase 0.4 µM [2][3][9]

Anti-Angiogenic

Activity

In Vitro Angiogenesis

Assay
1.0 - 7.5 µM [3]

Cell Viability
PC-3 (Prostate

Cancer)
20.2 µM [4][11]

DU-145 (Prostate

Cancer)
97.2 µM [4][11]

Off-Target Activity
Human Cytochrome

P450 Isoenzymes
> 30 µM [9]

Mechanism of Action
The anti-neoplastic effects of OGT 2115 are multifactorial, stemming from its primary role as a

heparanase inhibitor.

Induction of Apoptosis via MCL-1 Downregulation
A key mechanism of OGT 2115 is the induction of apoptosis in cancer cells through the

downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the BCL-2

family.[1][4] Studies in prostate cancer cells show that OGT 2115 reduces MCL-1 expression at

both the transcriptional and post-transcriptional levels.[1] The post-transcriptional degradation

of MCL-1 is mediated via the proteasome pathway, as the effect is reversed by the proteasome

inhibitor MG-132.[1][4] This reduction in MCL-1 unleashes pro-apoptotic proteins like BAK and

BAX, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell

death.[12]
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OGT 2115 induces apoptosis by downregulating MCL-1.

Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is heavily

reliant on growth factors like VEGF.[7][13] Heparanase activity in the tumor microenvironment

cleaves HSPGs, releasing stores of VEGF and other pro-angiogenic factors, thereby promoting

vessel formation.[6] OGT 2115, by inhibiting heparanase, prevents the release of these growth

factors, leading to a reduction in angiogenesis. This is supported by in vivo data showing that

OGT 2115 treatment can modestly reduce serum VEGF levels in tumor-bearing mice.
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OGT 2115 inhibits angiogenesis by blocking VEGF release.

Effects on Mitochondrial Function
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Recent studies have revealed that some anti-angiogenic agents can directly impact

mitochondrial function. OGT 2115 has been shown to inhibit the mitochondrial electron

transport chain, specifically targeting complex I and complex II-III.[14][15] This inhibition leads

to decreased mitochondrial oxygen consumption and a reduction in mitochondrial membrane

potential, contributing to energy stress and apoptosis in cancer cells.[14][16]

Preclinical Efficacy
In Vitro Studies

Cell Viability: OGT 2115 reduces the viability of human prostate cancer cell lines PC-3 and

DU-145 in a dose-dependent manner.[4][11]

Apoptosis: Treatment with OGT 2115 significantly increases the rate of apoptosis in prostate

cancer cells, as measured by Annexin V/PI double-staining assays.[4]

Metastasis: OGT 2115 can suppress invasion and migration induced by chemotherapeutic

agents like Adriamycin in breast cancer cells.[2]

In Vivo Studies
In a xenograft model using PC-3 prostate cancer cells, oral administration of OGT 2115
demonstrated significant anti-tumor activity.[1][4] Mice treated with OGT 2115 exhibited

markedly reduced tumor growth compared to the control group.[1] Immunohistochemical

analysis of the resected tumors revealed a decrease in the proliferation marker Ki67 and an

increase in apoptosis as measured by TUNEL staining.[1]

Model Setup

Treatment Phase (35 Days)

Endpoint AnalysisInject PC-3
Prostate Cancer Cells

(Subcutaneously)

Immunodeficient
Nude Mice

Allow Tumors to
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Randomize into
Two Groups
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(Oral Gavage, Daily)

OGT 2115 Group:
Administer 40 mg/kg
(Oral Gavage, Daily)

Measure Tumor Volume Harvest Tumors

Analyze Tumors:
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Workflow for an in vivo prostate cancer xenograft study.

Key Experimental Methodologies
In Vitro Heparanase Activity Assay (ELISA-based)
This assay quantifies heparanase activity by measuring its ability to degrade an HS substrate,

which reduces the binding of an HS-binding protein like bFGF.[17]

Plate Coating: Coat 96-well plates with a heparan sulfate-BSA conjugate.

Enzyme Reaction: Add recombinant heparanase or samples containing heparanase (e.g.,

cell lysates) to the wells in the presence or absence of OGT 2115. Incubate to allow for HS

cleavage.

Washing: Wash plates to remove cleaved HS fragments.

bFGF Binding: Add biotinylated basic fibroblast growth factor (bFGF), which binds to the

remaining intact HS on the plate.

Detection: Add streptavidin-HRP conjugate, followed by a chromogenic substrate (e.g.,

TMB).

Quantification: Measure absorbance at the appropriate wavelength. A decrease in signal

corresponds to an increase in heparanase activity.[8][17]

Apoptosis Determination by Flow Cytometry
Cell Treatment: Seed prostate cancer cells (e.g., PC-3, DU-145) and treat with varying

concentrations of OGT 2115 (e.g., 0-100 µM) for 24 hours.[1]

Cell Harvesting: Harvest cells using trypsin, wash with PBS.

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC (stains

apoptotic cells) and Propidium Iodide (PI, stains necrotic/late apoptotic cells).[1]

Incubation: Incubate in the dark at room temperature for 15 minutes.
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Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live,

early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model Protocol
Animal Model: Use male immunodeficient mice (e.g., nude, NSG) aged 6-8 weeks.[18][19]

[20]

Cell Preparation: Prepare a suspension of cancer cells (e.g., 2-5 x 10⁶ PC-3 cells) in a

solution of PBS, optionally mixed 1:1 with Matrigel to improve tumor formation.[21]

Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.[20]

Tumor Monitoring: Monitor mice regularly and measure tumor volume with calipers (Volume

= 0.5 x Length x Width²).

Treatment Initiation: Once tumors reach a predetermined size (e.g., 30-100 mm³), randomize

mice into treatment and control groups.[1][19]

Drug Administration: Administer OGT 2115 (e.g., 40 mg/kg) or vehicle control daily via the

desired route (e.g., oral gavage).[1]

Endpoint: Continue treatment for a defined period (e.g., 35 days) or until tumors in the

control group reach a maximum size limit.[1] At the endpoint, harvest tumors for further

analysis (e.g., IHC, Western blot).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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